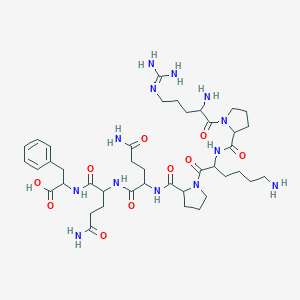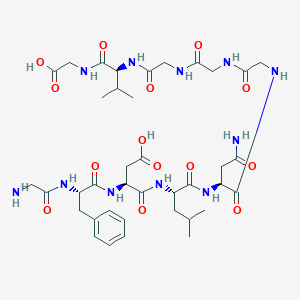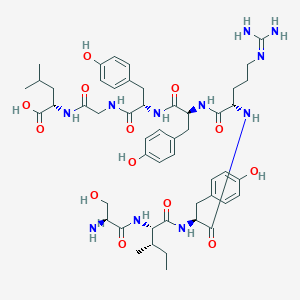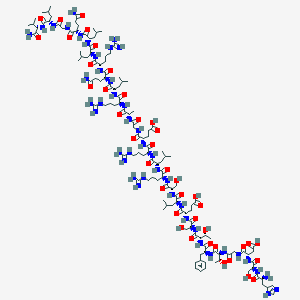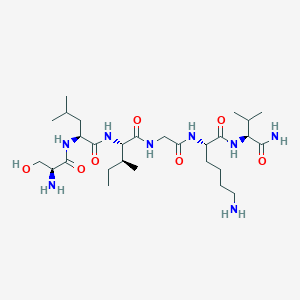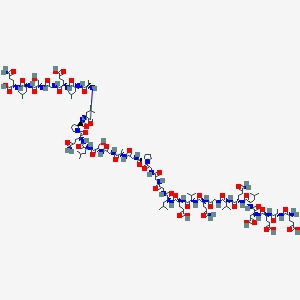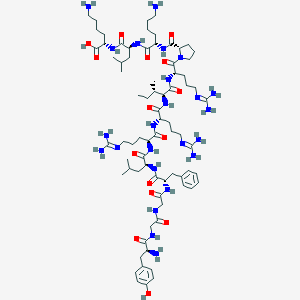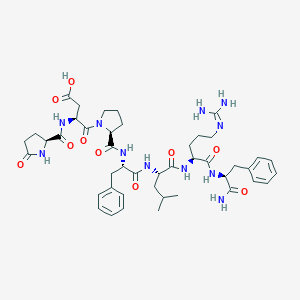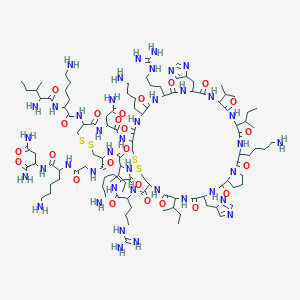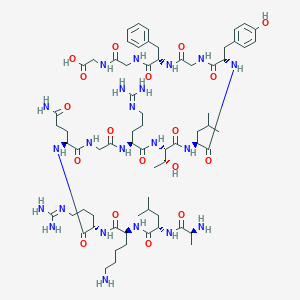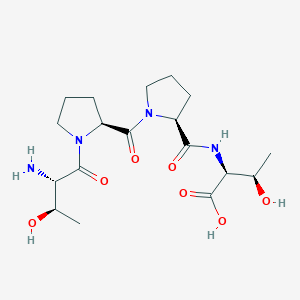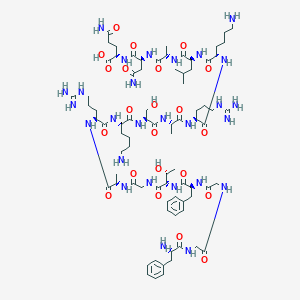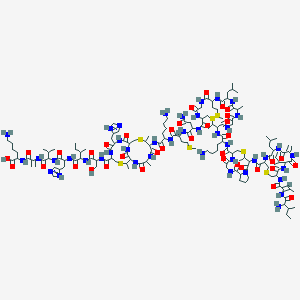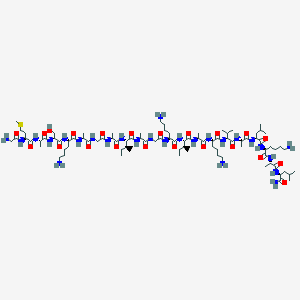
聚乳酸-共-乙醇酸 (PLGA)
描述
Poly(lactic-co-glycolic acid) (PGLa) is a biodegradable and biocompatible copolymer widely used in various biomedical applications. It is synthesized from lactic acid and glycolic acid, and its properties can be tailored by adjusting the ratio of these two monomers. PGLa is known for its versatility, making it a popular choice for drug delivery systems, tissue engineering, and other medical applications .
科学研究应用
PGLa has a wide range of scientific research applications, including:
-
Drug Delivery: : PGLa is used to create nanoparticles and microparticles for controlled drug delivery. Its biodegradability allows for the gradual release of encapsulated drugs, improving therapeutic efficacy and reducing side effects .
-
Tissue Engineering: : PGLa-based scaffolds are used in tissue engineering to support cell growth and tissue regeneration. Its biocompatibility and customizable degradation rate make it suitable for various tissue types .
-
Biomedical Devices: : PGLa is used in the fabrication of biodegradable sutures, implants, and other medical devices. Its ability to degrade into non-toxic byproducts makes it ideal for temporary medical applications .
-
Cancer Treatment: : PGLa nanoparticles are used to deliver chemotherapeutic agents directly to tumors, enhancing drug targeting and reducing systemic toxicity .
作用机制
- The exact cytotoxic mechanism remains to be fully elucidated, but pore formation is a likely contributor .
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
PGLA interacts with various biomolecules, playing a significant role in biochemical reactions . It specifically hydrolyzes β-1,3-glucan . The presence of non-catalytic modules in PGLA influences its enzymatic properties . The N-and C-terminal domains of PGLA exhibit strong binding activity towards insoluble β-1,3-glucan, enhancing its hydrolysis .
Cellular Effects
PGLA has notable effects on various types of cells and cellular processes . For instance, PGLA-loaded TiO2 nanotube arrays have shown promising antibacterial and anti-inflammatory properties in osteoblast-like MG-63 cells . PGLA also influences cell function by affecting cell adhesion, proliferation, and osteogenic activity .
Molecular Mechanism
The molecular mechanism of PGLA involves its ability to compromise bacterial membranes, contributing to its antimicrobial activity . A proposed model suggests the formation of a membrane-spanning antiparallel PGLA dimer, stabilized by Gly-Gly contacts, where each PGLA monomer interacts with one MAG2 molecule at its C-terminus .
Temporal Effects in Laboratory Settings
The effects of PGLA change over time in laboratory settings. The degradation of PGLA is related to the ratio of the monomers used in its production . The higher the content of glycolide units, the lower the time required for degradation .
Dosage Effects in Animal Models
The effects of PGLA vary with different dosages in animal models . PLGA-based nanoparticles show promise in releasing different drugs, proteins, and nucleic acids in a stable and controlled manner, greatly ameliorating their therapeutic efficacy .
Metabolic Pathways
PGLA is involved in metabolic pathways that lead to the production of the original monomers: lactic acid and glycolic acid . These monomers are by-products of various metabolic pathways in the body. Lactic acid is metabolized in the tricarboxylic acid cycle and eliminated via carbon dioxide and water .
Transport and Distribution
PGLA is transported and distributed within cells and tissues . PLGA-based nanoparticles improve the pharmacokinetic and pharmacodynamic properties of drugs, reduce side effects, improve stability, prolong the release of the drug, and reduce the dosing frequency .
Subcellular Localization
Current studies are leveraging machine learning tools to predict multi-label subcellular localization . These predictions can provide insights into the activity and function of PGLA at the subcellular level .
准备方法
PGLa can be synthesized through two primary methods: ring-opening polymerization and direct polycondensation.
-
Ring-Opening Polymerization: : This method involves the polymerization of cyclic dimers of lactic acid and glycolic acid using catalysts such as tin(II) 2-ethylhexanoate, tin(II) alkoxides, or aluminum isopropoxide. The reaction conditions, including temperature and catalyst concentration, can be adjusted to control the molecular weight and properties of the resulting polymer .
-
Direct Polycondensation: : This method involves the condensation of lactic acid and glycolic acid monomers in the presence of a catalyst. The reaction typically occurs at elevated temperatures and under reduced pressure to remove the water formed during the reaction .
化学反应分析
PGLa undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
-
Hydrolysis: : PGLa degrades through hydrolysis of its ester linkages in the presence of water, producing lactic acid and glycolic acid as the major products. The rate of hydrolysis depends on the ratio of lactic acid to glycolic acid in the polymer .
-
Oxidation and Reduction: : While PGLa is primarily known for its hydrolytic degradation, it can also undergo oxidation and reduction reactions under specific conditions. Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride .
相似化合物的比较
PGLa is often compared to other biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (PCL).
-
Polylactic Acid (PLA): : PLA is a homopolymer of lactic acid and shares many properties with PGLa. PGLa’s copolymeric nature allows for greater control over its degradation rate and mechanical properties .
-
Polycaprolactone (PCL): : PCL is another biodegradable polymer with a slower degradation rate compared to PGLa. It is often used in long-term applications where extended degradation times are required .
PGLa’s unique combination of biodegradability, biocompatibility, and customizable properties makes it a versatile and valuable material in various scientific and medical fields.
属性
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRSUKFWFKUDTH-JWDJOUOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H162N26O22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1968.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102068-15-5 | |
| Record name | Peptide-gly-leu-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102068155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does PGLa interact with bacterial membranes?
A1: PGLa, due to its amphipathic nature, interacts preferentially with negatively charged bacterial membranes [, , ]. At low concentrations, it lies flat on the membrane surface (S-state) []. At higher concentrations, it tilts relative to the membrane normal (T-state) and forms dimeric structures, promoting membrane permeabilization [, ].
Q2: Does PGLa form pores in bacterial membranes?
A2: Yes, PGLa induces the formation of toroidal pores in bacterial membranes. These pores mediate the transport of ions, small molecules, and even the peptide itself across the membrane, ultimately leading to cell death [, ].
Q3: How does the transmembrane potential (TMP) affect PGLa's activity?
A3: Interestingly, higher TMP increases the population of PGLa in the tilted (T-state) orientation []. This positive feedback loop between TMP and PGLa tilt angle, driven by electrostatic interactions, likely contributes to its antimicrobial activity [].
Q4: Does PGLa exhibit synergistic activity with other antimicrobial peptides?
A4: Yes, PGLa demonstrates remarkable synergism with magainin 2, another antimicrobial peptide [, ]. They form a 1:1 complex within the membrane, significantly enhancing pore formation and membrane permeabilization compared to individual peptides [, ].
Q5: What spectroscopic techniques are used to study PGLa's structure and interactions with membranes?
A6: Circular dichroism (CD) spectroscopy is commonly used to determine PGLa's secondary structure, revealing its transition from random coil in solution to α-helix upon membrane binding [, ]. Solid-state NMR, particularly with ¹⁹F and ²H labeling, provides detailed insights into PGLa's orientation and dynamics within lipid bilayers [, ].
Q6: How does PGLa's structure influence its stability and aggregation behavior?
A7: PGLa's amphipathic α-helical structure contributes to its self-assembly and membrane interaction properties [, ]. The balance between hydrophobic and electrostatic interactions influences its stability and aggregation in solution and membrane environments [, ].
Q7: Can PGLa be incorporated into biomaterials for biomedical applications?
A8: Research suggests the potential of incorporating PGLa into biomaterials. For instance, chitosan-coated PGLA brachytherapy seed carriers incorporating PGLa showed promising biocompatibility and controlled degradation properties in in vivo studies [, ].
Q8: Does PGLa possess any catalytic activity?
A8: PGLa is primarily known for its antimicrobial activity, not its catalytic properties. Its mode of action involves membrane disruption rather than enzymatic activity.
Q9: How is computational chemistry used to study PGLa's interactions with membranes?
A10: Molecular dynamics (MD) simulations are extensively used to investigate PGLa's membrane binding mechanism, providing atomic-level insights into its interactions with lipid molecules [, , , ]. These simulations help visualize its insertion, orientation, and pore formation within different membrane environments [, , , ].
Q10: Have any QSAR models been developed for PGLa and its analogs?
A11: QSAR models, correlating PGLa's structure to its antimicrobial activity, are actively being explored. These models could aid in designing more potent and selective antimicrobial peptides based on PGLa's scaffold [].
Q11: How do modifications to PGLa's amino acid sequence affect its activity?
A12: Studies altering PGLa's sequence, especially involving hydrophobic residues and charges, have shown significant effects on its membrane binding, pore formation, hemolytic activity, and antimicrobial potency [, ]. These findings highlight the delicate balance required for optimal activity and selectivity [, ].
Q12: Are there specific SHE regulations regarding PGLa research and development?
A12: As a peptide with potential therapeutic applications, PGLa research and development fall under general guidelines for safe handling of biological materials and pharmaceuticals. Researchers adhere to established laboratory safety procedures and ethical considerations.
Q13: What in vitro models are used to assess PGLa's antimicrobial activity?
A16: PGLa's efficacy is commonly evaluated in vitro using bacterial growth inhibition assays, determining its minimum inhibitory concentration (MIC) against various bacterial strains [, ]. Additionally, liposome leakage assays are employed to assess its membrane permeabilization activity [, ].
Q14: Has PGLa been tested in animal models of bacterial infection?
A17: While in vivo studies specifically focusing on PGLa's efficacy against bacterial infections are limited within the provided research, its potential in biomedical applications, as demonstrated by its incorporation into biocompatible materials, suggests a promising avenue for future investigations [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)
